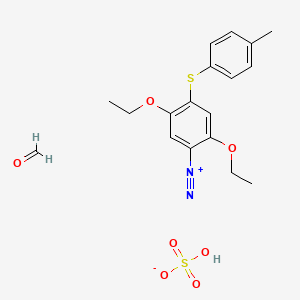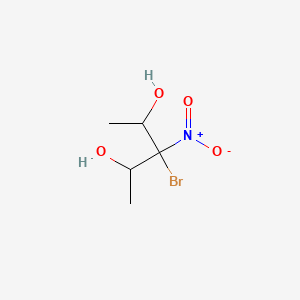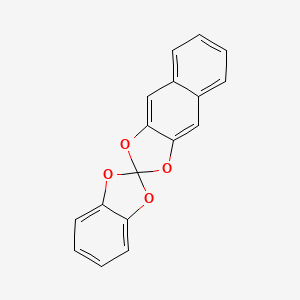
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE: is a complex organic compound with the molecular formula C17-H21-N2-O2.C-H3-O4-S and a molecular weight of 396.50 . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and methylphenylcarbamate under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain the desired reaction environment. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is utilized to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: In the medical field, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE is investigated for its potential therapeutic properties. It is studied for its effects on neurological pathways and its potential use in treating certain medical conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIMETHYLCARBAMATE
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, BENZYLCARBAMATE
Comparison: Compared to its similar compounds, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE exhibits unique properties due to the presence of the methylphenylcarbamate group. This group enhances its reactivity and specificity in various chemical and biological processes, making it distinct from its analogs.
Propiedades
Número CAS |
64050-79-9 |
|---|---|
Fórmula molecular |
C18H24N2O6S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl-[3-[methyl(phenyl)carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C17H21N2O2.CH4O4S/c1-18(14-9-6-5-7-10-14)17(20)21-16-12-8-11-15(13-16)19(2,3)4;1-5-6(2,3)4/h5-13H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
NZONVSABIFGBSY-UHFFFAOYSA-M |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)













